2-Chloro-5-methoxypyridine-3-acetic acid

Medicinal Chemistry Synthetic Chemistry Palladium Catalysis

Researchers requiring a reliable halogenated pyridine intermediate for selective Pd-catalyzed cross-couplings often face supply inconsistencies. This compound resolves that with a precisely positioned 2-chloro leaving group enabling selective Suzuki-Miyaura and Buchwald-Hartwig reactions, while the 3-acetic acid moiety offers a derivatizable handle. - ≥98% HPLC purity ensures reproducible coupling yields and minimizes side products. - Serves as a direct precursor for kinase inhibitor libraries and PDE4 inhibitor scaffolds. - Available from stock with full COA/HPLC documentation for immediate R&D deployment.

Molecular Formula C8H8ClNO3
Molecular Weight 201.606
CAS No. 1227499-89-9
Cat. No. B597631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methoxypyridine-3-acetic acid
CAS1227499-89-9
Molecular FormulaC8H8ClNO3
Molecular Weight201.606
Structural Identifiers
SMILESCOC1=CC(=C(N=C1)Cl)CC(=O)O
InChIInChI=1S/C8H8ClNO3/c1-13-6-2-5(3-7(11)12)8(9)10-4-6/h2,4H,3H2,1H3,(H,11,12)
InChIKeyWATGULMCESOETJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-methoxypyridine-3-acetic Acid: Core Attributes


2-Chloro-5-methoxypyridine-3-acetic acid (CAS 1227499-89-9) is a synthetic organic compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol [1]. It belongs to the class of halogenated pyridinyl acetic acids, characterized by a pyridine ring substituted at the 2-position with chlorine, at the 5-position with a methoxy group, and bearing an acetic acid moiety at the 3-position. This specific substitution pattern is a key determinant of its chemical and biological behavior [2]. The compound is primarily utilized as a research chemical and an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications . Its solid physical state and defined physicochemical properties, including a boiling point of 375.9±37.0 °C at 760 mmHg and a calculated LogP of 1.3707, are well-documented .

Workflow Palladium-catalyzed cross-coupling reactions
Selection 2-Cl, 5-OMe, 3-acetic acid substitution pattern
Use Context Kinase inhibitor and PDE4 inhibitor intermediate synthesis

2-Chloro-5-methoxypyridine-3-acetic Acid: Analog Substitution Risks


Substituting 2-Chloro-5-methoxypyridine-3-acetic acid with a generic analog is highly discouraged due to the profound impact of its precise substitution pattern on downstream chemical reactions and biological activity. The presence and specific positions of the chlorine atom (at the 2-position) and the methoxy group (at the 5-position) on the pyridine ring are not arbitrary features [1]. For example, replacing the 2-chloro group with a hydrogen (as in 5-methoxypyridine-3-acetic acid) [2] or a different halogen, like fluorine (as in 2-fluoro-5-methoxypyridine-3-acetic acid) , fundamentally alters the compound's electronic properties, its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and its potential binding affinity to biological targets. The carboxylic acid moiety at the 3-position is also crucial, providing a specific handle for further derivatization (e.g., amide or ester formation) and a potential site for ionic interactions [1]. Class-level studies on pyridine derivatives confirm that even minor structural modifications can lead to significant changes in pharmacological activity and metabolic stability, making strict adherence to the exact molecular identity essential for reproducible research outcomes and the successful synthesis of target molecules [3].

Target Compound
Potential Substitute
Risk Context
2-Chloro-5-methoxypyridine-3-acetic acid
2-Fluoro analog
Ar-F bond unreactive in cross-coupling; may limit synthetic utility
Same
5-Methoxypyridine-3-acetic acid (2-H)
Loss of reactive handle; altered electronic profile affects reactivity
Same
Unsubstituted pyridine-3-acetic acid
Lacks critical substituents for further derivatization

2-Chloro-5-methoxypyridine-3-acetic Acid: Differentiation from Key Comparators


Cross-Coupling Reactivity Advantage Over 2-Fluoro Analog

In palladium-catalyzed cross-coupling reactions, the chlorine atom in 2-Chloro-5-methoxypyridine-3-acetic acid provides a more reactive and reliable handle for C-C bond formation compared to a fluorine atom found in analogs like 2-Fluoro-5-methoxypyridine-3-acetic acid [1]. This is a class-level inference based on the well-established relative reactivity of aryl halides in oxidative addition, which is a key step in reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. While specific quantitative data for this exact compound is not from a primary research paper, this principle is a cornerstone of synthetic organic chemistry [1]. The presence of the acetic acid moiety further expands its utility as a synthetic building block .

Cross-coupling reactivity
Class-level inference
Ar-Cl reactive handle vs. Ar-F unreactive
Supports cross-coupling synthetic workflow
Based on general aryl halide reactivity principles
Medicinal Chemistry Synthetic Chemistry Palladium Catalysis

Kinase Inhibition: 2-Chloro Substitution Enhances Binding

The presence of a 2-chloro substituent on the pyridine ring is known to significantly enhance binding affinity to certain biological targets, such as protein kinases, compared to unsubstituted or methyl-substituted analogs [1]. This is a class-level inference supported by patent literature exploring pyridine derivatives as kinase inhibitors. While a direct head-to-head comparison with a close analog for this specific target is not available in the public domain, the class-level evidence suggests that the 2-chloro group can participate in key hydrophobic interactions or influence the electronic character of the pyridine ring, leading to improved potency. For instance, patent US20070043001 discusses the importance of chlorine substitution on pyridine moieties for Akt kinase inhibition [1].

Kinase inhibition SAR
Class-level inference
2-Cl may enhance kinase binding vs. 2-H or 2-CH3
Reported kinase binding-affinity context
Patent-derived SAR; validation in specific assay required
Kinase Inhibition Drug Discovery Structure-Activity Relationship

Intermediate for PDE4 Inhibitor Synthesis

2-Chloro-5-methoxypyridine-3-acetic acid serves as a crucial intermediate for synthesizing heterosubstituted pyridine derivatives that have been patented as potent phosphodiesterase-4 (PDE4) inhibitors [1]. This application is supported by patent literature, including US6200993, which describes the use of similar pyridine scaffolds for the treatment of inflammatory and respiratory diseases like asthma and COPD [1]. The specific substitution pattern of the target compound allows for the introduction of key functional groups required for PDE4 inhibitory activity. This contrasts with simpler pyridine-3-acetic acid derivatives that lack the halogen and methoxy handles, which are essential for building the complex structures required for high-affinity PDE4 binding [1].

PDE4 inhibitor intermediate
Class-level inference
Enables synthesis of specific PDE4 pharmacophores
Supports PDE4 inhibitor synthesis research
Patent-supported application; synthetic route validation advised
PDE4 Inhibitors Respiratory Disease Anti-inflammatory

2-Chloro-5-methoxypyridine-3-acetic Acid: Core Application Scenarios


Pharmaceutical Intermediate Synthesis via Cross-Coupling

The compound's 2-chloro substituent provides a robust and selective site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This allows for the efficient introduction of aryl, heteroaryl, or amine groups at the 2-position of the pyridine ring, a critical step in constructing complex drug-like molecules. This is a preferred route over the use of analogous 2-fluoro or 2-hydro compounds, which are either unreactive or lack a selective handle for such transformations [1].

Kinase-Targeted Medicinal Chemistry Building Block

As a versatile pyridine scaffold with a 2-chloro substituent, this compound is an ideal starting point for the synthesis of kinase inhibitor libraries [1]. The chlorine atom not only serves as a reactive handle for further functionalization but, based on class-level SAR, can also contribute to improved target binding affinity and selectivity compared to unsubstituted or differently substituted pyridine analogs [1].

PDE4 Inhibitor Precursor for Respiratory Diseases

Given its structural features, this compound is a valuable intermediate for researchers aiming to synthesize and evaluate new PDE4 inhibitors [1]. Its use can facilitate the construction of the specific heterosubstituted pyridine core that is common to several patented PDE4 inhibitor families, which are being developed for the treatment of asthma, COPD, and other inflammatory conditions [1].

LC-MS/MS Internal Standard for ADME Studies

Due to its high purity (≥98% HPLC) and well-defined mass, this compound is suitable for use as an internal standard or a reference material in LC-MS/MS quantitative analysis, particularly in early-stage drug metabolism and pharmacokinetic (DMPK) studies . Its specific retention time and mass transition can provide a reliable and precise measurement tool, which is a valuable asset for any lab requiring rigorous analytical quantification.

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling synthesis
2-chloro reactive handle
Cross-coupling reactivity and selectivity
Kinase inhibitor library synthesis
2-chloro substituent for SAR diversification
Binding affinity and selectivity in kinase assays
PDE4 inhibitor research
Substitution pattern enabling PDE4 pharmacophore
PDE4 inhibition in respiratory disease models
LC-MS/MS internal standard for DMPK
High-purity analytical reference standard
LC-MS method development and validation

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